Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate
Overview
Description
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with a fluorophenyl group and an ethyl carboxylate group
Mechanism of Action
Target of Action
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to bind with high affinity to multiple receptors, making them an important synthon in the development of new drugs . .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as prolonged enzyme inhibition or sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cell signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic intermediates. Understanding these interactions is crucial for elucidating the compound’s metabolic effects and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde, such as formaldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the imidazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides are employed.
Major Products Formed:
Oxidation: 1-(4-fluorophenyl)imidazole-5-carboxylic acid.
Reduction: 1-(4-fluorophenyl)imidazole-5-amine.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is compared with other similar compounds to highlight its uniqueness:
Ethyl 1-(3-fluorophenyl)imidazole-5-carboxylate: Similar structure but with a different position of the fluorophenyl group.
Ethyl 1-(4-chlorophenyl)imidazole-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 1-(4-methoxyphenyl)imidazole-5-carboxylate: Similar structure but with a methoxy group instead of fluorine.
These compounds differ in their electronic properties and biological activities, making this compound unique in its applications.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-14-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERHTWHWSLCXOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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